Benzimidazole, 1-(2-aminoethyl)-
Overview
Description
Benzimidazole, 1-(2-aminoethyl)-: Comprehensive Analysis
Benzimidazole and its derivatives are a class of compounds with a wide range of biological activities. The core structure of benzimidazole is synthesized through the condensation of o-phenylenediamine with formic acid. One of the most significant naturally occurring benzimidazole compounds is N-ribo-syldimethylbenzimidazole, which is an axial ligand for cobalt in vitamin B12. Benzimidazole derivatives are known for their therapeutic potential, including antiulcer and anthelmintic properties. They also exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of 1-(2-aminoethyl) benzimidazole derivatives involves various strategies. For instance, 1-aminoalkyl-2-benzyl-nitro-benzimidazoles have been synthesized, with some showing strong analgesic activity. A specific derivative was found to be significantly more potent than morphine . Another synthesis route involves phenylthioureas or 2-chloro-1H-benzimidazole to produce 2-amino-1H-benzimidazoles with notable antiinflammatory and analgesic activities . Additionally, novel benzimidazole derivatives have been synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts, with their ultraviolet spectral behavior being examined .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was analyzed using DFT calculations, which showed good agreement with experimental values. The study included NBO analysis and frontier molecular orbitals, providing insight into the electronic structure of the compound .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, 1,2-substituted benzimidazoles were synthesized and tested for anti-HIV activity, although they were found to be less potent than a related thiazolo[3,4-a]benzimidazole compound . Additionally, 1-[(substituted carbamoyl)amino]-1H,3H-1λ5-[1,3,2]oxazaphospholo[3,4-a]benzimidazol-1-ones were synthesized and showed moderate antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles and their crystal structure determination provided insights into the tautomeric forms and the delocalization within the molecule. These properties are crucial for understanding the interaction of these compounds with biological targets and their potential antiproliferative activity . Additionally, the Mannich bases of benzimidazole derivatives were synthesized and evaluated for anti-inflammatory and analgesic responses, indicating the significance of the benzimidazole moiety in bioactivity .
Scientific Research Applications
Antifungal Activity
Benzimidazole derivatives have been explored for their potential antifungal activities. A study by Khabnadideh et al. (2012) synthesized various benzimidazole derivatives and tested their effectiveness against fungal species like Candida, Aspergillus, and dermatophytes, finding that certain derivatives exhibited significant antifungal properties (Khabnadideh et al., 2012).
Fungicide and Anthelminthic Applications
Davidse (1986) discussed the widespread use of benzimidazoles in agriculture and veterinary medicine as fungicides and anthelminthic drugs. The study also highlighted their experimental use in cancer chemotherapy, focusing on the specific inhibition of microtubule assembly by bioactive benzimidazoles (Davidse, 1986).
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. A study by Tahlan et al. (2019) utilized molecular docking techniques to evaluate a dataset of synthesized benzimidazole compounds for in vitro anticancer activity, identifying several compounds with significant anticancer potential (Tahlan et al., 2019).
Anti-Inflammatory Agents
Benzimidazole derivatives are being explored as new anti-inflammatory drugs. Veerasamy et al. (2021) reviewed the structure-activity relationship of benzimidazoles as anti-inflammatory agents, noting their promising therapeutic potential and interaction with various receptors and proteins involved in inflammation (Veerasamy et al., 2021).
Antimicrobial Properties
Benzimidazole derivatives have shown promising results as antimicrobial agents. Aderohunmu et al. (2017) synthesized N-substituted-2-(3,5-dinitrophenyl) benzimidazole derivatives and found them to exhibit broad-spectrum antimicrobial activity, suggesting their potential for future drug development (Aderohunmu et al., 2017).
H1-Antihistaminic Agents
Iemura et al. (1986) synthesized a series of benzimidazoles to test for H1-antihistaminic activity. They found that certain derivatives exhibited potent activity, indicating their potential for clinical evaluation in treating allergies (Iemura et al., 1986).
Safety And Hazards
Future Directions
Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent benzimidazole-containing drugs .
properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGUUDIJIOTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204184 | |
Record name | Benzimidazole, 1-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 1-(2-aminoethyl)- | |
CAS RN |
55661-34-2 | |
Record name | 1H-Benzimidazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 1-(2-aminoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 1-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.